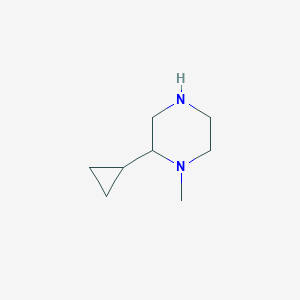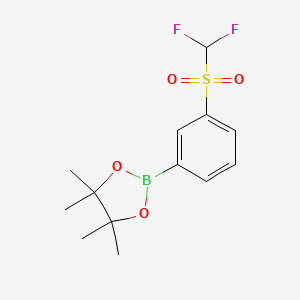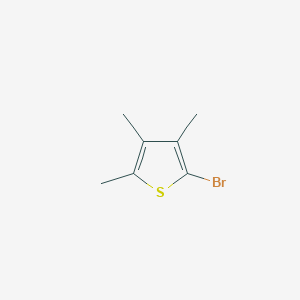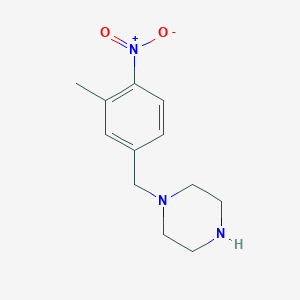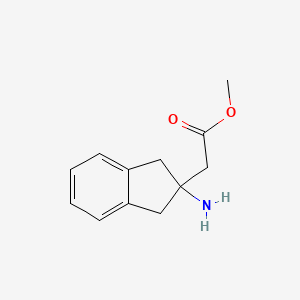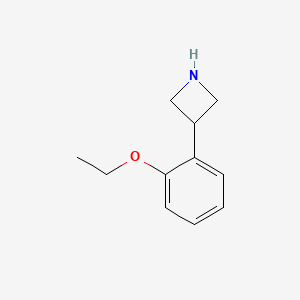
3-(2-Ethoxyphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with an ethoxyphenyl substituent at the 3-position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines and pyrrolidines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)azetidine can be achieved through several methods:
[2+2] Cycloaddition Reactions: The aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize functionalized azetidines.
Nucleophilic Substitution: This method involves the nucleophilic substitution of nitrogen nucleophiles with prefunctionalized starting materials.
Reduction of β-Lactams: The reduction of β-lactams can also yield azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient synthetic routes such as:
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like potassium cyanide, potassium thiocyanate, and sodium azide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, such as 3-cyano, 3-thiocyano, and 3-azido azetidine derivatives .
Applications De Recherche Scientifique
3-(2-Ethoxyphenyl)azetidine has several scientific research applications:
Drug Discovery: Azetidines are used as motifs in drug discovery due to their unique reactivity and stability.
Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as antibacterial and antimicrobial coatings.
Chiral Templates: Azetidines serve as chiral templates in asymmetric synthesis.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained four-membered ring. The ring strain facilitates the cleavage of nitrogen-carbon bonds, leading to various chemical transformations . The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
3-(2-Ethoxyphenyl)azetidine is unique due to its intermediate ring strain, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-6-4-3-5-10(11)9-7-12-8-9/h3-6,9,12H,2,7-8H2,1H3 |
Clé InChI |
UEFLQWJWIXBYKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


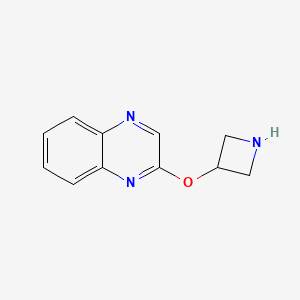
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
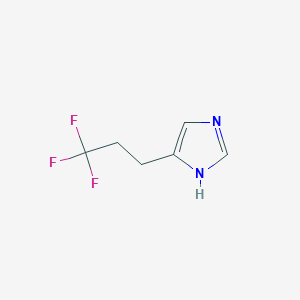
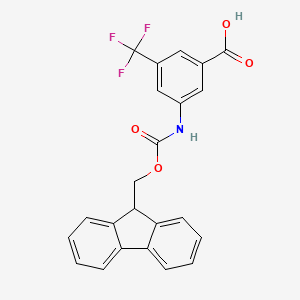
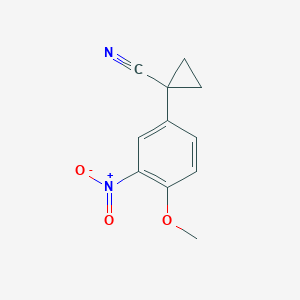

![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)

